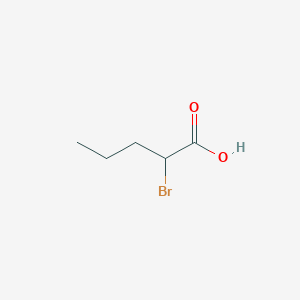
2-Bromovaleric acid
概要
説明
2-Bromovaleric acid, also known as 2-bromopentanoic acid, is an organic compound with the molecular formula C5H9BrO2. It is a brominated derivative of valeric acid and is characterized by the presence of a bromine atom at the second carbon of the valeric acid chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromovaleric acid can be synthesized through the bromination of valeric acid. One common method involves the reaction of valeric acid with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction typically proceeds under controlled temperature conditions to ensure the selective bromination at the second carbon position.
Industrial Production Methods: In industrial settings, this compound is produced by the bromination of valeric acid using bromine or hydrogen bromide. The process involves the use of phase transfer catalysts to enhance the reaction efficiency and yield. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: 2-Bromovaleric acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of valeric acid.
Reduction Reactions: The compound can be reduced to valeric acid using reducing agents like lithium aluminum hydride.
Esterification Reactions: this compound can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous solution.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Esterification Reactions: Alcohols in the presence of acid catalysts such as sulfuric acid.
Major Products Formed:
Substitution Reactions: Valeric acid.
Reduction Reactions: Valeric acid.
Esterification Reactions: Esters of valeric acid.
科学的研究の応用
2-Bromovaleric acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 2-bromovaleric acid involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with enzymes and other biomolecules, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
2-Bromovaleric acid can be compared with other brominated carboxylic acids such as:
2-Bromobutyric acid: Similar structure but with a shorter carbon chain.
2-Bromohexanoic acid: Similar structure but with a longer carbon chain.
2-Bromopropionic acid: Similar structure but with an even shorter carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of the bromine atom. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
特性
IUPAC Name |
2-bromopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFATTFQNRPXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883447 | |
| Record name | Pentanoic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
584-93-0 | |
| Record name | 2-Bromopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=584-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromovaleric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanoic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromovaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the use of 2-Bromovaleric acid as a model compound in the study of electron attachment to amino acids?
A1: [] Researchers utilized this compound, alongside 2-bromobutyric acid and 2-bromohexanoic acid, as model compounds to better understand the electron spin resonance (ESR) spectra observed when electrons interact with amino acids and peptides. Specifically, these model compounds helped in analyzing the complex spectra produced by radical species formed from the deamination of amino acids and peptides upon electron attachment. The structural similarities between these bromo-acids and the radical species derived from amino acids provided valuable insights into the conformational behavior and spectral characteristics of these transient radicals.
Q2: How does temperature affect the ESR spectra of radicals derived from this compound and similar compounds?
A2: [] The ESR spectra of radicals formed from this compound, as well as other related bromo-acids and deaminated amino acids/peptides, exhibit significant temperature dependence, particularly between 100 K and 170 K. At lower temperatures (around 100 K), the spectra suggest the presence of two distinct conformations of the radical species. These conformations are proposed to exist due to the rigidity of the surrounding glassy matrix (12 M LiCl, D2O glass) at low temperatures. As the temperature rises towards 170 K, the glassy matrix softens, allowing the radical species to transition to a more stable conformation. This conformational change is reflected in the observed ESR spectra. This research highlights the importance of considering temperature effects when studying radical species and their conformational dynamics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


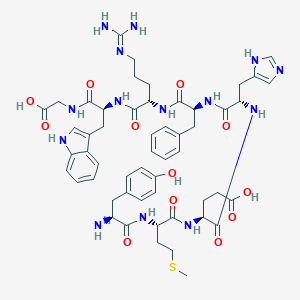

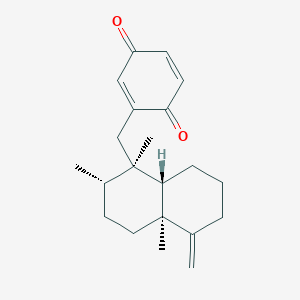

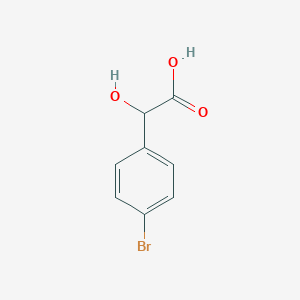

![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)

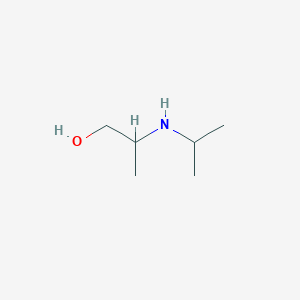

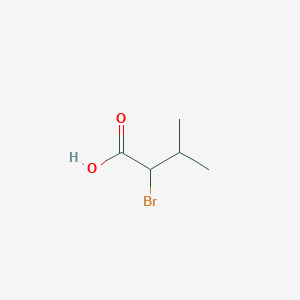
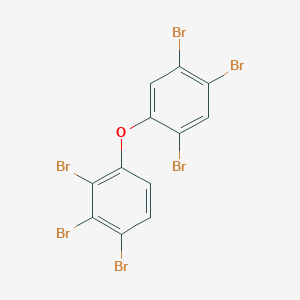
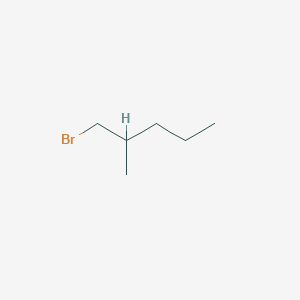
![S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146036.png)
